molecular formula C10H10N4 B8683822 5-Hydrazino-1,3-dihydropyrrolo[4,3,2-de]isoquinoline

5-Hydrazino-1,3-dihydropyrrolo[4,3,2-de]isoquinoline

Cat. No. B8683822
M. Wt: 186.21 g/mol
InChI Key: KIMGOEVNTFCLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03978066

Procedure details

5-Hydrazino-1,3-dihydropyrrolo[4,3,2-de]isoquinoline (4.5 g), described in Example 8, is boiled in acetone (ca. 50 ml) for 10 minutes. The reaction mixture is treated with charcoal, filtered and concentrated. Addition of ether-hexane gives a precipitate. The precipitate is recrystallized from benzenemethanol-ether to give the title compound, mp 200° - 201°C, νmaxnujol 3450, 3100, 1625, 1565, 1540 and 1510 cm-1.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[C:12]2[CH:11]=[CH:10][CH:9]=[C:8]3[NH:13][CH:14]=[C:6]([C:7]=23)[CH2:5][N:4]=1)[NH2:2].C.[CH3:16][C:17]([CH3:19])=O>>[C:17](=[N:2][NH:1][C:3]1[C:12]2[CH:11]=[CH:10][CH:9]=[C:8]3[NH:13][CH:14]=[C:6]([C:7]=23)[CH2:5][N:4]=1)([CH3:19])[CH3:16]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
N(N)C1=NCC=2C=3C(=CC=CC13)NC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Addition of ether-hexane
CUSTOM
Type
CUSTOM
Details
gives a precipitate
CUSTOM
Type
CUSTOM
Details
The precipitate is recrystallized from benzenemethanol-ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)=NNC1=NCC=2C=3C(=CC=CC13)NC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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